molecular formula C11H16N2S B6634785 N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine

N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine

Cat. No.: B6634785
M. Wt: 208.33 g/mol
InChI Key: WICLNSSSZOKOBL-UHFFFAOYSA-N
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Description

N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine is a chemical compound that features a pyridine ring substituted with an amine group at the 2-position and a cyclobutyl group attached via a methylsulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine typically involves the following steps:

    Formation of the cyclobutyl intermediate: The cyclobutyl group is synthesized through a series of reactions starting from a suitable precursor, such as a cyclobutane derivative.

    Introduction of the methylsulfanyl group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable methylsulfanyl donor reacts with the cyclobutyl intermediate.

    Coupling with pyridine: The final step involves coupling the cyclobutyl intermediate with pyridin-2-amine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, N,N’-dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Acylated or alkylated amine derivatives.

Scientific Research Applications

N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amine group but differ in the substituents attached to the pyridine ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but feature different substituents and structural modifications.

Uniqueness

N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine is unique due to the presence of the cyclobutyl group and the methylsulfanyl linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-14-11(6-4-7-11)9-13-10-5-2-3-8-12-10/h2-3,5,8H,4,6-7,9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICLNSSSZOKOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CCC1)CNC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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